Home > Products > Screening Compounds P125778 > 1-cyclohexyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-methylurea
1-cyclohexyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-methylurea - 877640-73-8

1-cyclohexyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-methylurea

Catalog Number: EVT-3052184
CAS Number: 877640-73-8
Molecular Formula: C20H27N3O4
Molecular Weight: 373.453
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-3-(4-t-Butylphenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylamide (AMG 9810)

  • Compound Description: AMG 9810 is a potent and selective transient receptor potential vanilloid 1 (TRPV1) antagonist. It exhibits antihyperalgesic properties and effectively blocks all known modes of TRPV1 activation, including by capsaicin, protons, heat, and endogenous ligands like anandamide. [] It is a cinnamide TRPV1 antagonist, the first of its kind reported to block capsaicin-induced eye wiping behavior and reverse hyperalgesia in an animal model of inflammatory pain. []
  • Relevance: AMG 9810 shares the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety with the target compound, 1-Cyclohexyl-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-methylurea. This structural similarity suggests potential shared pharmacological activities or properties.

(E)-3-(4-Chlorophenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylamide

  • Compound Description: This compound is a cinnamide derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group. [] It served as a starting point for a structure-activity relationship study aiming to develop potent and orally available TRPV1 antagonists. []
  • Relevance: Similar to AMG 9810, this compound shares the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety with 1-Cyclohexyl-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-methylurea. The presence of the acrylamide group further reinforces its structural similarity with AMG 9810, suggesting potential for similar biological activity.

3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide

  • Compound Description: This thiophene-2-carboxamide derivative exhibits potent anticancer activity. It effectively inhibits angiogenesis by targeting vascular endothelial growth factor receptor 1 (VEGFR1) and overcomes cancer chemoresistance by inhibiting P-glycoprotein efflux pump activity. []
  • Relevance: Although this compound lacks the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group, it features a structurally similar benzo[d][1,3]dioxol-5-yl moiety. This similarity suggests potential for shared chemical properties or reactivity with 1-Cyclohexyl-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-methylurea. Both benzodioxole and dihydrobenzodioxin are heterocyclic rings containing oxygen atoms, contributing to their structural resemblance.

2-(2,3-dihydro-1H-inden-2-yl)-N-((1R,2R)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)acetamide (CCG-203586)

  • Compound Description: CCG-203586 is a potent glucosylceramide synthase (GCS) inhibitor that demonstrates significant brain penetration. Unlike the current GCS inhibitor eliglustat tartrate, CCG-203586 exhibits minimal recognition by P-glycoprotein (MDR1), allowing it to effectively reduce glucosylceramide levels in the brain. []
  • Relevance: CCG-203586 directly shares the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety with the target compound, 1-Cyclohexyl-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-methylurea. This shared structural element highlights a direct structural relationship between these two compounds, suggesting potential for similar pharmacological targets or mechanisms of action.
Overview

1-Cyclohexyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-methylurea is a complex organic compound that exhibits significant potential in medicinal chemistry. This compound features a unique structure that combines a cyclohexyl group with a pyrrolidinyl moiety and a benzodioxin derivative, suggesting possible applications in pharmacology, particularly in drug development targeting specific biological pathways.

Source and Classification

The compound can be classified as a urea derivative, which indicates its structural features include a carbonyl group (C=O) bonded to two nitrogen atoms (N). Its classification within organic chemistry places it among compounds that may exhibit biological activity due to their structural diversity. The presence of the benzodioxin group may suggest potential interactions with biological systems, making it a candidate for further investigation in therapeutic contexts.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-cyclohexyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-methylurea can be approached through several synthetic routes. A common method involves the reaction of isocyanates with amines, where the cyclohexyl isocyanate reacts with the appropriate amine to form the urea linkage.

Key steps in synthesis may include:

  1. Preparation of the Isocyanate: Cyclohexyl isocyanate can be synthesized from cyclohexylamine and phosgene or by thermal decomposition of carbamates.
  2. Formation of the Pyrrolidine Component: The 5-oxopyrrolidine can be synthesized via cyclization reactions involving suitable precursors such as amino acids or diketones.
  3. Coupling Reaction: The final step involves coupling the isocyanate with the amine derivative of 2,3-dihydro-1,4-benzodioxin, typically under controlled conditions to avoid side reactions.

This multi-step synthesis requires careful optimization of reaction conditions, including temperature, solvent choice, and reaction time to maximize yield and purity.

Molecular Structure Analysis

Structure and Data

The molecular formula for 1-cyclohexyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-methylurea is C₁₈H₁₉N₃O₃. The compound features several functional groups:

  • Cyclohexyl Group: Provides hydrophobic characteristics.
  • Pyrrolidinyl Moiety: Contributes to potential biological activity due to its basic nitrogen.
  • Benzodioxin Ring: Enhances structural complexity and may interact with specific biological targets.

The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate spatial arrangements and confirm structural integrity.

Chemical Reactions Analysis

Reactions and Technical Details

The reactivity of 1-cyclohexyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-methylurea can be explored through various chemical transformations:

  1. Hydrolysis: Under acidic or basic conditions, the urea bond may hydrolyze to yield amines and carbon dioxide.
  2. Substitution Reactions: The nitrogen atoms in the urea can participate in nucleophilic substitution reactions, potentially leading to derivatives with varied pharmacological properties.
  3. Oxidation/Reduction: Functional groups within the compound may undergo oxidation or reduction reactions, altering its biological activity.

These reactions are critical for understanding the compound's stability and potential modifications for enhanced efficacy.

Mechanism of Action

Process and Data

The mechanism of action for 1-cyclohexyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-methylurea likely involves interaction with specific biological targets such as enzymes or receptors.

Potential mechanisms include:

  1. Enzyme Inhibition: The compound may act as an inhibitor for enzymes involved in metabolic pathways related to disease processes.
  2. Receptor Modulation: Binding to receptors could alter signaling pathways, leading to therapeutic effects.

Further studies utilizing techniques such as molecular docking simulations could provide insights into binding affinities and interaction dynamics.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 1-cyclohexyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-methylurea include:

  • Molecular Weight: Approximately 305.36 g/mol
  • Melting Point: Specific melting point data would require experimental determination but is expected to fall within a moderate range typical for similar compounds.

Chemical properties include:

  • Solubility: Likely soluble in organic solvents due to its hydrophobic cyclohexyl component but may have limited solubility in water.

Characterization techniques such as infrared spectroscopy and mass spectrometry would provide additional data on functional groups and molecular integrity.

Applications

Scientific Uses

Given its structural attributes, 1-cyclohexyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-methylurea has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing new therapeutic agents targeting specific diseases.
  2. Biochemical Research: Investigating its role as an enzyme inhibitor or receptor modulator could provide insights into disease mechanisms.

Research into this compound could lead to significant advancements in medicinal chemistry and pharmacology by exploring its bioactivity and therapeutic potential.

Properties

CAS Number

877640-73-8

Product Name

1-cyclohexyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-methylurea

IUPAC Name

1-cyclohexyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-methylurea

Molecular Formula

C20H27N3O4

Molecular Weight

373.453

InChI

InChI=1S/C20H27N3O4/c1-22(15-5-3-2-4-6-15)20(25)21-14-11-19(24)23(13-14)16-7-8-17-18(12-16)27-10-9-26-17/h7-8,12,14-15H,2-6,9-11,13H2,1H3,(H,21,25)

InChI Key

WCDGBQAGWIMOJM-UHFFFAOYSA-N

SMILES

CN(C1CCCCC1)C(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.